[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
Overview
Description
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol is a chemical compound with the molecular formula C6H2Cl2F3N. It is a clear, colorless to yellow liquid that is soluble in chloroform and methanol. This compound is primarily used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides .
Mechanism of Action
Target of Action
It’s reported to be an intermediate in the synthesis of certain herbicides , suggesting that its targets could be enzymes or proteins essential for plant growth and development.
Mode of Action
As an intermediate in the synthesis of herbicides, it’s likely that it interacts with its targets to inhibit their function, leading to the death of the plant cells .
Biochemical Pathways
Given its use in herbicide synthesis, it may affect pathways related to plant growth and development .
Result of Action
As an intermediate in the synthesis of herbicides, it’s likely to cause the death of plant cells by inhibiting essential enzymes or proteins .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol .
Preparation Methods
The synthesis of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol typically involves several steps. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination and diazotization in the presence of copper chloride (CuCl) to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to produce the final product .
Industrial production methods often involve similar steps but are optimized for higher yields and purity. For instance, the reaction conditions such as temperature, pressure, and the concentration of reagents are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new agrochemicals.
Biology: Researchers use this compound to study the effects of fluorinated pyridines on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Comparison with Similar Compounds
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol can be compared with other similar compounds such as:
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in their chemical properties and applications. For instance, 2-Chloro-5-(trifluoromethyl)pyridine is also used as an intermediate in agrochemical synthesis but has different reactivity due to the presence of only one chlorine atom .
Properties
IUPAC Name |
[2,3-dichloro-5-(trifluoromethyl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1,14H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKSXPWHKRAFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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